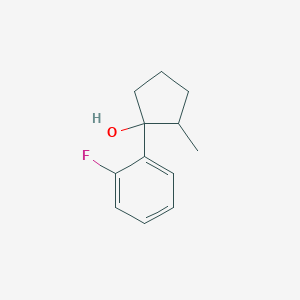
1-(2-Fluorophenyl)-2-methylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-2-methylcyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a 2-fluorophenyl group and a hydroxyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-2-methylcyclopentan-1-ol typically involves the reaction of 2-fluorobenzaldehyde with cyclopentanone in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by reduction to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-2-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: 1-(2-Fluorophenyl)-2-methylcyclopentanone.
Reduction: 1-(2-Fluorophenyl)-2-methylcyclopentane.
Substitution: Products depend on the nucleophile used, such as 1-(2-Methoxyphenyl)-2-methylcyclopentan-1-ol when using sodium methoxide.
Scientific Research Applications
1-(2-Fluorophenyl)-2-methylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-2-methylcyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group.
2-Fluoromethamphetamine: A stimulant with a fluorophenyl group and a methylamino group.
Uniqueness
1-(2-Fluorophenyl)-2-methylcyclopentan-1-ol is unique due to its specific cyclopentane ring structure and the presence of both a fluorophenyl group and a hydroxyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H15FO |
|---|---|
Molecular Weight |
194.24 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C12H15FO/c1-9-5-4-8-12(9,14)10-6-2-3-7-11(10)13/h2-3,6-7,9,14H,4-5,8H2,1H3 |
InChI Key |
SPOAKFXMKKFGCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(C2=CC=CC=C2F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


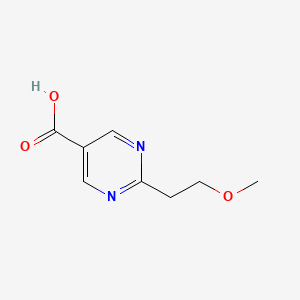
![1-Amino-3-[1-(aminomethyl)cyclopentyl]propan-2-ol](/img/structure/B13198423.png)
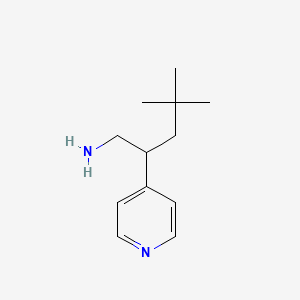
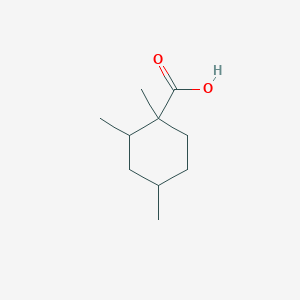
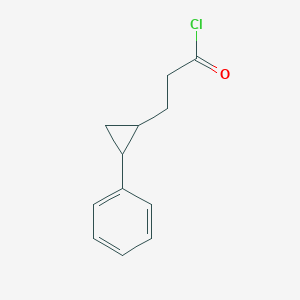
![1-Methyl-2-{4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrrole](/img/structure/B13198440.png)
![Methyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13198444.png)


![4-{bicyclo[3.1.0]hexan-3-yl}-2H-1,2,3-triazole](/img/structure/B13198458.png)
![2-Ethyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B13198462.png)
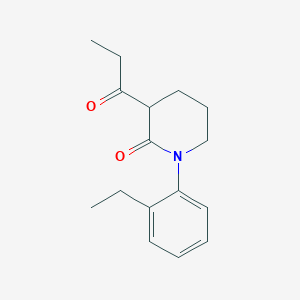
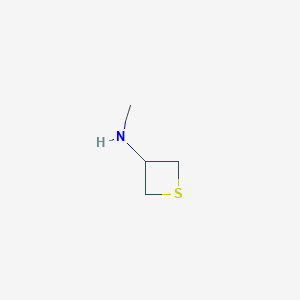
![6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13198481.png)
